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Compound of Interest

Compound Name: 6-Bromo-8-methoxyquinoline

Cat. No.: B600033 Get Quote

This technical guide provides a comprehensive overview of the X-ray crystal structures of 6-
bromo-8-methoxyquinoline derivatives and related analogues. It is intended for researchers,

scientists, and drug development professionals engaged in the study and application of these

heterocyclic compounds. This document details crystallographic data, experimental protocols

for structure determination, and a visual representation of the analytical workflow.

Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a

wide range of biological activities. The substitution pattern on the quinoline ring system

significantly influences the molecule's physicochemical properties and its interactions with

biological targets. The 6-bromo-8-methoxyquinoline core, in particular, is a subject of interest

for the development of novel therapeutic agents. Single-crystal X-ray crystallography provides

the most definitive method for elucidating the three-dimensional atomic arrangement of these

molecules, offering precise details on bond lengths, bond angles, and intermolecular

interactions that govern their solid-state behavior and inform structure-activity relationship

(SAR) studies.

While a comprehensive public database of crystallographic data for a wide range of 6-bromo-
8-methoxyquinoline derivatives is not readily available, this guide compiles and compares

data from several closely related structures to provide a foundational understanding.
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Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for several bromo-

substituted quinoline derivatives. This comparative data allows for an understanding of the

effects of substituent placement on the crystal lattice.
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Parameter
5,7-Dibromo-8-
methoxyquinol
ine[1]

4-Bromo-8-
methoxyquinol
ine[2]

6-
Bromoquinolin
e-8-
carbonitrile[3]
[4]

6,8-
Dibromoquinol
ine[5]

Chemical

Formula
C₁₀H₇Br₂NO C₁₀H₈BrNO C₁₀H₅BrN₂ C₉H₅Br₂N

Molecular Weight 316.99 238.08 233.07 286.94

Crystal System Monoclinic Orthorhombic Monoclinic Monoclinic

Space Group P2₁/c
Pbca (derived

from refinement)
P2₁/c P2₁/c

a (Å) 16.158 (3) 5.1615 (1) 3.8484 (8) 7.3436 (12)

b (Å) 3.9960 (6) 12.1337 (6) 12.634 (3) 9.8961 (15)

c (Å) 17.551 (3) 14.2436 (7) 18.042 (4) 13.0108 (18)

α (°) 90 90 90 90

β (°) 115.316 (5) 90 92.918 (7) 109.589 (17)

γ (°) 90 90 90 90

Volume (Å³) 1024.4 (3) 892.05 (6) 876.0 (3) 890.8 (3)

Z 4 4 4 4

Temperature (K) 296 150 (1) 296 297

Radiation Type Mo Kα Mo Kα Mo Kα Cu Kα

Wavelength (Å) 0.71073 Not specified 0.71073 1.54184

Density (calc)

(Mg/m³)
Not specified Not specified 1.767 Not specified

R-factor (R1)
0.028 (for I >

2σ(I))

0.028 (for F² >

2σ(F²))

0.058 (for F >

2σ(F))
Not specified

wR2 0.059 0.059 0.120 Not specified
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Experimental Protocols
The determination of the crystal structure of quinoline derivatives involves several key stages,

from synthesis and crystallization to data collection and structure refinement. The

methodologies described below are based on established protocols for similar compounds.[3]

[5]

Synthesis and Crystallization
The synthesis of substituted quinolines can be achieved through various established routes.

For instance, the Skraup-Doebner-von Miller reaction or related cyclization strategies are

commonly employed to construct the quinoline core from substituted anilines.[5]

General Crystal Growth Protocol: High-quality single crystals suitable for X-ray diffraction are

typically grown by the slow evaporation of a saturated solution of the purified compound.[3]

Dissolve the synthesized compound in a suitable solvent or solvent system (e.g., ethyl

acetate/hexane, hexane-chloroform).[3][5]

Ensure the solution is saturated at a given temperature.

Allow the solvent to evaporate slowly in a dust-free environment. This can be achieved by

covering the container with a perforated film or by placing it in a larger, sealed container with

a small amount of a more volatile co-solvent.

Monitor the solution over several days to weeks for the formation of well-defined single

crystals.

X-ray Data Collection
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and

mounted on a goniometer head.[3]

Data Collection: The mounted crystal is placed in a diffractometer (e.g., Nonius KappaCCD

or Bruker APEXII CCD) equipped with a CCD detector.[2][3] The crystal is exposed to a

monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3][5] The diffraction data are

collected at a controlled temperature (e.g., 150 K or 296 K) by performing a series of φ and

ω scans to measure the intensities of a large number of reflections.[2][3]
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Structure Solution and Refinement
Data Reduction: The collected diffraction intensities are processed to correct for

experimental factors such as background, absorption, and Lorentz-polarization effects. This

yields a set of structure factors.

Structure Solution: The crystal structure is solved using direct methods.[3]

Structure Refinement: The structural model is refined by full-matrix least-squares on F².[3] All

non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in

geometrically calculated positions and refined using a riding model.[3] The final refinement

statistics, such as R1 and wR2, indicate the quality of the fit between the calculated and

observed diffraction data.

Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the determination of the X-ray crystal

structure of a 6-bromo-8-methoxyquinoline derivative.
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Workflow for X-ray Crystal Structure Determination.
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Conclusion
This technical guide has provided a comparative analysis of the X-ray crystal structures of

bromo-substituted quinoline derivatives, with a focus on compounds related to the 6-bromo-8-
methoxyquinoline scaffold. The presented data highlights the variations in crystallographic

parameters that arise from different substitution patterns. The detailed experimental protocols

offer a practical framework for researchers working on the synthesis and structural

characterization of this important class of heterocyclic compounds. The elucidation of these

crystal structures is paramount for advancing the rational design of novel quinoline-based

molecules in the field of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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